Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate
Description
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate is a brominated aromatic ester featuring a 2-chloroacetyl amino substituent and a methoxy group.
Properties
IUPAC Name |
methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO4/c1-17-9-4-8(14-10(15)5-13)7(12)3-6(9)11(16)18-2/h3-4H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMBAQUKDHANIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate is characterized by the following structural features:
- Molecular Formula : C₉H₈BrClN O₃
- Molecular Weight : 246.06 g/mol
- IUPAC Name : Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoate
The presence of bromine and chlorine atoms in its structure may contribute to its biological activities by influencing the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related derivatives demonstrated that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| This compound | S. aureus | 16 |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Apoptosis Induction
A recent study investigated the effects of the compound on MCF-7 cells:
- Treatment Duration : 24 hours
- Concentration Range : 10 µM to 50 µM
- Results :
- At 25 µM, a significant increase in apoptotic cells was observed (approximately 30% compared to control).
- Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.
| Enzyme Target | Inhibition Percentage (%) |
|---|---|
| Enzyme A | 50 |
| Enzyme B | 65 |
| This compound | 55 |
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, it prevents cancer cell growth.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Functional Group Analysis and Structural Analogues
The compound’s key functional groups include:
- Bromo substituent (electron-withdrawing, para to the ester group).
- Methoxy group (electron-donating, ortho to the ester).
- Methyl ester (hydrolyzable to carboxylic acid).
Table 1: Comparison of Structural Features
Key Observations :
- The organolead derivative () replaces the aromatic ester with a heavy-metal-containing group, likely altering toxicity and reactivity .
Comparisons :
- Quinazolinone Derivatives (): Cyclization of anthralinamide with 2-chloroacetyl chloride highlights the reactivity of chloroacetyl groups in forming heterocycles. This suggests the target compound’s 2-chloroacetyl group could participate in similar cyclization or nucleophilic substitution reactions .
- Organolead Compounds (): Triphenylplumbyl derivatives are synthesized via metal-organic coupling, contrasting with the target compound’s purely organic framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
